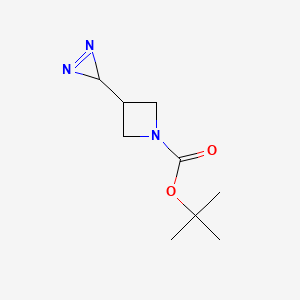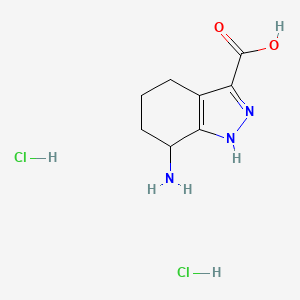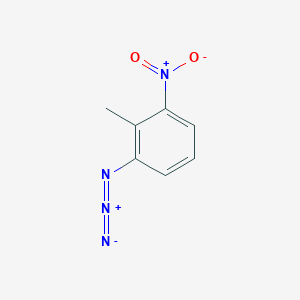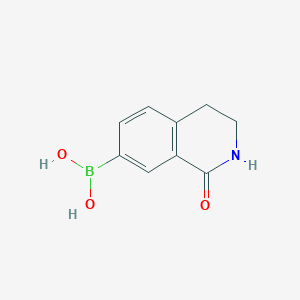
3-Methanesulfonyl-5-(methoxycarbonyl)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methanesulfonyl-5-(methoxycarbonyl)benzoic acid is an organic compound with a unique structure that combines a methanesulfonyl group and a methoxycarbonyl group attached to a benzoic acid core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methanesulfonyl-5-(methoxycarbonyl)benzoic acid typically involves the introduction of the methanesulfonyl and methoxycarbonyl groups onto a benzoic acid derivative. One common method involves the sulfonation of 3-methoxycarbonylbenzoic acid with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the methanesulfonyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
3-Methanesulfonyl-5-(methoxycarbonyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The methoxycarbonyl group can be oxidized to form carboxylic acids.
Reduction: The methanesulfonyl group can be reduced to a thiol group under specific conditions.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like nitric acid for nitration or bromine for bromination.
Major Products Formed
Oxidation: Formation of 3-carboxy-5-(methoxycarbonyl)benzoic acid.
Reduction: Formation of 3-thiol-5-(methoxycarbonyl)benzoic acid.
Substitution: Formation of 3-methanesulfonyl-5-(methoxycarbonyl)-2-nitrobenzoic acid or 3-methanesulfonyl-5-(methoxycarbonyl)-2-bromobenzoic acid.
Aplicaciones Científicas De Investigación
3-Methanesulfonyl-5-(methoxycarbonyl)benzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-Methanesulfonyl-5-(methoxycarbonyl)benzoic acid involves its interaction with specific molecular targets. The methanesulfonyl group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on proteins or enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects. The methoxycarbonyl group can also influence the compound’s solubility and bioavailability.
Comparación Con Compuestos Similares
Similar Compounds
3-Methoxycarbonyl-5-methylbenzoic acid: Similar structure but with a methyl group instead of a methanesulfonyl group.
3-Benzyloxy-5-(methoxycarbonyl)benzoic acid: Contains a benzyloxy group instead of a methanesulfonyl group.
Uniqueness
3-Methanesulfonyl-5-(methoxycarbonyl)benzoic acid is unique due to the presence of both methanesulfonyl and methoxycarbonyl groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields of research and industry.
Propiedades
Fórmula molecular |
C10H10O6S |
|---|---|
Peso molecular |
258.25 g/mol |
Nombre IUPAC |
3-methoxycarbonyl-5-methylsulfonylbenzoic acid |
InChI |
InChI=1S/C10H10O6S/c1-16-10(13)7-3-6(9(11)12)4-8(5-7)17(2,14)15/h3-5H,1-2H3,(H,11,12) |
Clave InChI |
KEAJHLOFWTXKRR-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC(=CC(=C1)C(=O)O)S(=O)(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(Cyclopropylmethyl)[(1,3-thiazol-5-yl)methyl]aminehydrochloride](/img/structure/B13468415.png)






![5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a][1,4]diazepine hydrochloride](/img/structure/B13468457.png)

![Tert-butyl 3-iodo-4,5,11-triazatricyclo[6.2.1.0,2,6]undeca-2(6),3-diene-11-carboxylate](/img/structure/B13468466.png)

![4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-sulfonyl chloride](/img/structure/B13468491.png)

